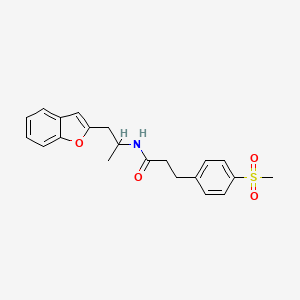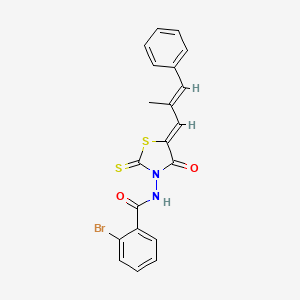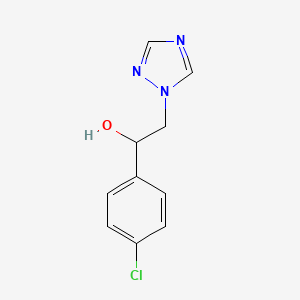
2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone, commonly referred to as “ASPD”, is a heterocyclic compound found in various plant species and is structurally related to the pyridazine family. It was first isolated from the bark of the Chinese oak tree in 2002 and has since been studied for its potential medicinal properties. ASPD has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects.
Applications De Recherche Scientifique
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, including variants similar to 2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone, have been studied for their herbicidal properties, particularly their ability to inhibit the Hill reaction and photosynthesis in plants. This inhibition is a key factor in their phytotoxicity, making them potent herbicides. A specific compound, 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, was found to retain the action mechanism of pyrazon but with additional properties such as resistance to metabolic detoxication in plants and a novel mode of action involving interference with chloroplast development, similar to other well-known herbicides like atrazine. These properties highlight the potential of this compound derivatives in agricultural applications (Hilton et al., 1969).
Synthesis and Structural Studies
A recent study focused on the synthesis and characterization of a new pyridazinone derivative, providing insights into its crystal structure, spectroscopic properties, and theoretical calculations. Such research underscores the chemical versatility and potential applications of pyridazinone derivatives in various fields, including material science and drug development (Kalai et al., 2021).
Drug Discovery and Development Applications
Sequential nucleophilic substitution reactions of tetrafluoropyridazine have been utilized to synthesize a variety of polysubstituted and ring-fused pyridazinone systems. This methodology opens avenues for creating polyfunctional systems with potential applications in drug discovery. The ability to generate diverse derivatives from a pyridazinone scaffold, such as this compound, signifies its utility in medicinal chemistry for developing novel therapeutic agents (Pattison et al., 2009).
Solubility and Drug Formulation
The solubility and thermodynamic behavior of pyridazinone derivatives, akin to this compound, have been studied in different solvent mixtures. Understanding the solubility profile is crucial for pharmaceutical formulations, enhancing drug delivery and efficacy. Studies indicate that pyridazinone derivatives exhibit variable solubility in different solvents, which is vital for optimizing their use in drug formulations (Shakeel et al., 2017).
Propriétés
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-prop-2-enyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h2-9H,1,10-12H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPWYHQARMDUBQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CCC(=N1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)CCC(=N1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)
![(Z)-2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2915250.png)
![3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915251.png)
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide](/img/structure/B2915253.png)
![N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2915257.png)
![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2915259.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2915262.png)


![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)
![6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2915266.png)